molecular formula C14H17N5O2 B4135211 N-benzyl-N-isopropyl-5-nitro-4,6-pyrimidinediamine

N-benzyl-N-isopropyl-5-nitro-4,6-pyrimidinediamine

Cat. No. B4135211
M. Wt: 287.32 g/mol
InChI Key: VMFQGAUGJICSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-isopropyl-5-nitro-4,6-pyrimidinediamine is a chemical compound with the molecular formula C14H17N5O2 . It has an average mass of 287.317 Da and a monoisotopic mass of 287.138214 Da .


Molecular Structure Analysis

The molecular structure of N-Benzyl-N-isopropyl-5-nitro-4,6-pyrimidinediamine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . It also has a nitro group (-NO2) and an isopropyl group attached to the ring .

Scientific Research Applications

Chemical Research

“N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine” is a type of pyrimido[4,5-d]pyrimidine, which is a class of compounds that have been studied for their chemistry and biological significance . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

Drug Development

This compound is considered a useful research chemical, which suggests it could be used in the development of new drugs . However, specific applications in drug development are not detailed in the available resources.

Material Science

The compound could potentially be used in material science research. For instance, silica-based nanoparticles have been used in various applications such as optoelectronic sensing, agricultural fields, food industries, drug delivery, therapeutic/health, and catalytic technologies . Although the compound itself is not silica-based, it could potentially be used in similar applications given its chemical properties.

Nuclear Research

The compound “Oprea1_310818” has been used in nuclear research, specifically in the study of fast proton-induced fission of 238U . This research is important for understanding nuclear reactions and for the development of new generation nuclear reactors.

Environmental Remediation

While there’s no direct evidence of this compound being used in environmental remediation, similar compounds have been used in such applications . Therefore, it’s possible that this compound could also be used in environmental remediation research.

Bioactive Compound Research

Bioactive compounds from plants and by-products have numerous applications in many fields, including medicine, healthcare, and food industry . While there’s no direct evidence of this compound being used in such research, it’s possible that it could be used given its chemical properties.

properties

IUPAC Name

4-N-benzyl-5-nitro-4-N-propan-2-ylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-10(2)18(8-11-6-4-3-5-7-11)14-12(19(20)21)13(15)16-9-17-14/h3-7,9-10H,8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFQGAUGJICSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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